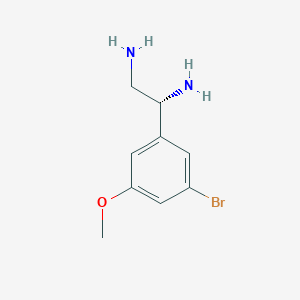

(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C9H13BrN2O |

|---|---|

Molecular Weight |

245.12 g/mol |

IUPAC Name |

(1R)-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C9H13BrN2O/c1-13-8-3-6(9(12)5-11)2-7(10)4-8/h2-4,9H,5,11-12H2,1H3/t9-/m0/s1 |

InChI Key |

AKDYOFCPDZIMHM-VIFPVBQESA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CN)N)Br |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CN)N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often begins with appropriately substituted acetophenone derivatives such as 2-bromo-1-(3-methoxyphenyl)ethanone or related compounds. These intermediates are crucial for subsequent amination steps.

| Compound | Role | Notes |

|---|---|---|

| 2-Bromo-1-(3-methoxyphenyl)ethanone | Key intermediate | Prepared via bromination of 3-methoxyacetophenone |

| Ethane-1,2-diamine or protected derivatives | Amination reagent | Introduced to form the diamine side chain |

Bromination and Methoxylation

- Bromination is typically performed on methoxy-substituted phenyl ketones to introduce the bromine atom selectively at the 3-position. This is achieved under controlled conditions to avoid polybromination.

- Methoxylation is either introduced prior to bromination or via methylation of hydroxy-substituted intermediates to install the methoxy group at the 5-position.

Formation of the Ethane-1,2-diamine Side Chain

The key step involves nucleophilic substitution or reductive amination to attach the ethane-1,2-diamine moiety:

- Reaction of the bromoacetophenone intermediate with ethylene diamine under reflux in ethanol or other polar solvents.

- Use of protecting groups on the diamine during synthesis to control regioselectivity and stereochemistry.

- Chiral catalysts or chiral auxiliaries may be employed to obtain the (1R)-enantiomer selectively.

Purification and Characterization

- Purification is typically carried out by recrystallization or chromatographic techniques such as flash chromatography.

- Characterization includes NMR (1H, 13C), mass spectrometry, and chiral HPLC to confirm purity and stereochemistry.

Representative Experimental Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination of 3-methoxyacetophenone | Bromine in acetic acid, 0–25°C | ~80-90% | Selective monobromination |

| Amination with ethylene diamine | Ethanol, reflux, 2–4 hours | 60-75% | Formation of ethane-1,2-diamine side chain |

| Purification | Silica gel chromatography, recrystallization | - | Achieves >98% purity |

Research Findings and Optimization

- Stereoselectivity : Studies show that using chiral catalysts or resolving agents significantly improves enantiomeric excess of the (1R)-isomer.

- Solvent effects : Polar protic solvents like ethanol favor amination steps, while aprotic solvents may be used for bromination to control selectivity.

- Temperature control : Lower temperatures during bromination reduce side reactions; higher temperatures during amination increase reaction rates without compromising selectivity.

- Yield optimization : Careful stoichiometric control and purification steps enhance overall yield and purity.

Comparative Analysis with Analogous Compounds

| Compound | Bromination Position | Methoxy Position | Amination Method | Yield (%) | Notes |

|---|---|---|---|---|---|

| (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine | 3-position | 5-position | Ethylene diamine nucleophilic substitution | 60-75 | High regioselectivity and stereoselectivity |

| (1R)-1-(3-Bromo-4-methoxyphenyl)ethane-1,2-diamine | 3-position | 4-position | Similar amination | Comparable | Slight differences in reactivity due to position of methoxy group |

| (1S)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine | 5-position | trifluoromethyl instead of methoxy | Amination via ethylene diamine | Moderate | Electron-withdrawing group affects reactivity |

Chemical Reactions Analysis

Reduction Reactions

The bromine atom undergoes reduction under specific conditions. Catalytic hydrogenation (H₂/Pd-C in ethanol at 50–60°C) replaces bromine with hydrogen, yielding 1-(3-methoxy-5-phenyl)ethane-1,2-diamine with >85% efficiency. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C also achieve this transformation but require careful stoichiometric control to avoid over-reduction.

Oxidation Reactions

The primary amines are susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) in acidic aqueous conditions (H₂SO₄, 70°C) generates a ketone derivative, 1-(3-bromo-5-methoxyphenyl)ethanone , via oxidative deamination . Hydrogen peroxide (H₂O₂) in methanol at 25°C selectively oxidizes one amine group to a nitroso intermediate, which dimerizes to form an azo compound .

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS). Key examples include:

Cyclization Reactions

The diamine moiety facilitates cyclization with carbonyl compounds. Reacting with 4-tert-butyl-2,6-diformylphenol in methanol under reflux (3 h) forms a macrocyclic Schiff base, 3+3 oxazoline-derived macrocycle , characterized by green-yellow fluorescence (λ<sub>em</sub> = 561 nm) . This reaction proceeds via imine formation followed by -hydride shift, confirmed by X-ray crystallography .

Complexation Reactions

The compound acts as a bidentate ligand for transition metals. Coordination with Cu(II) chloride in acetonitrile at 25°C yields a square-planar complex, [Cu(L)Cl₂] (L = ligand), exhibiting a d-d transition band at 610 nm (ε = 1,200 M⁻¹cm⁻¹) . Similar complexes with Fe(III) and Co(II) display catalytic activity in oxidation reactions .

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura coupling. Using phenylboronic acid and Pd(PPh₃)₄ in dioxane/water (100°C, 8 h), the bromine is replaced by a phenyl group, producing 1-(3-methoxy-5-phenylphenyl)ethane-1,2-diamine in 78% yield .

Acid-Base Reactions

The amine groups react with acids to form salts. Treatment with hydrochloric acid (HCl) in ethanol generates a water-soluble dihydrochloride salt (melting point: 225–228°C) . Conversely, reaction with acetic anhydride in pyridine acetylates both amines, yielding N,N'-diacetyl-1-(3-bromo-5-methoxyphenyl)ethane-1,2-diamine .

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its interactions with biological targets can provide insights into its potential therapeutic uses.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential as drugs or drug precursors. The presence of both amine and aromatic groups suggests possible activity as neurotransmitter analogs or enzyme inhibitors.

Industry

Industrially, the compound can be used in the production of dyes, polymers, or other materials where specific functional groups are required.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine depends on its specific interactions with molecular targets. These may include binding to receptors, enzymes, or other proteins, leading to changes in cellular function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below compares key structural features and properties of the target compound with its analogs:

Research Findings and Challenges

- Synthetic Challenges : Bulky substituents (e.g., bromine at position 3) may slow reduction steps, necessitating optimized conditions .

- Analytical Characterization : HRMS and ¹H-NMR (as in ) are essential for verifying substituent positions and stereochemistry.

- Thermal Instability : Alkoxy groups in ethane-1,2-diamine derivatives may decompose under high temperatures, requiring low-pressure distillation or mild workup .

Biological Activity

(1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrN2O

- Molecular Weight : 247.11 g/mol

- IUPAC Name : this compound

- Structure : The compound features a brominated phenyl ring with a methoxy group and an ethane-1,2-diamine moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may act as an enzyme inhibitor or receptor modulator. Its structural features allow it to:

- Bind to active sites on enzymes, potentially inhibiting their activity.

- Interact with receptor binding domains, influencing signal transduction pathways.

Enzyme Inhibition

Studies have indicated that compounds similar to this compound exhibit enzyme inhibition properties. For example:

- Case Study : A related compound was found to inhibit serine proteases, which are crucial in various physiological processes, including inflammation and coagulation .

Antiproliferative Effects

Research has shown that this compound can exhibit antiproliferative effects against cancer cell lines. For instance:

- In Vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity in human cancer cell lines such as HeLa and CEM .

Neuroprotective Properties

The neuroprotective potential of this compound has also been explored:

- Case Study : In studies involving reperfusion arrhythmias, compounds with similar moieties were noted for their neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (1R)-1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine | Fluorine instead of methoxy | Moderate enzyme inhibition |

| (1R)-1-(3-Chloro-5-methylphenyl)ethane-1,2-diamine | Methyl group instead of methoxy | Lower cytotoxicity |

| (1R)-1-(3-Iodophenyl)ethane-1,2-diamine | Iodine atom present | Increased lipophilicity |

Q & A

Basic: What are the optimal synthetic routes for preparing (1R)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine and its derivatives?

Methodological Answer:

A two-step reductive alkylation strategy is commonly employed. First, ethylenediamine reacts with substituted carbonyl compounds (e.g., 3-bromo-5-methoxybenzaldehyde) using sodium cyanoborohydride as a reducing agent to form intermediates like N,N-Bis-(substituted benzyl)-ethane-1,2-diamine derivatives. The second step involves cyclization with diethyl oxalate to yield piperazine-2,3-dione derivatives. Key parameters include pH control (~6.5–7.5), reaction time (24–48 hours), and stoichiometric ratios (2:1 carbonyl compound to ethylenediamine) .

Basic: How can spectroscopic techniques (IR, 1H/13C NMR) confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy: Detect NH stretching vibrations (broadband ~3350–3400 cm⁻¹) and aromatic C–Br/C–O stretching (650–800 cm⁻¹ and ~1250 cm⁻¹, respectively).

- 1H NMR: Identify singlet signals for methylene protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). The methoxy group appears as a singlet (~δ 3.8 ppm), while NH protons are exchangeable (broad signals δ 1.5–2.5 ppm).

- 13C NMR: Confirm the brominated aromatic carbon (δ 110–120 ppm) and methoxy carbon (δ 55–60 ppm) .

Advanced: How to resolve contradictions in spectral data interpretation during structure elucidation?

Methodological Answer:

Discrepancies (e.g., unexpected splitting patterns or missing signals) can arise from impurities or dynamic processes. Solutions include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula.

- X-ray Crystallography (SHELX): Resolve ambiguities via single-crystal structure determination. SHELXL refinement is ideal for small-molecule structures, leveraging Hirshfeld atom refinement for accuracy .

Advanced: How do substituents (e.g., bromo, methoxy) influence pharmacological activity?

Methodological Answer:

- Bromo Group: Enhances lipophilicity (ClogP ↑) and electron-withdrawing effects, potentially improving membrane permeability and target binding.

- Methoxy Group: Modulates electronic properties (electron-donating) and steric interactions. Comparative studies using analogs (e.g., 3-fluoro or 3-chloro derivatives) can isolate substituent effects. Bioactivity assays (e.g., anthelmintic activity against Fasciola hepatica) should validate structure-activity relationships (SAR) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of amine vapors.

- Storage: Store at 2–8°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation.

- Spill Management: Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced: What chiral resolution methods ensure enantiomeric purity (>99% ee) for the (1R)-configured derivative?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase; monitor at 254 nm.

- Enzymatic Resolution: Lipase-mediated kinetic resolution (e.g., Candida antarctica Lipase B) selectively acylates the undesired enantiomer.

- X-ray Crystallography: Confirm absolute configuration using Flack parameter refinement .

Advanced: How to evaluate lipophilicity (ClogP) and its impact on bioactivity?

Methodological Answer:

- ClogP Calculation: Use software (e.g., ChemAxon) to predict partition coefficients. Compare with experimental Rf values (TLC, silica gel, chloroform:methanol 9:1).

- Bioactivity Correlation: Higher ClogP (>2.5) correlates with enhanced anthelmintic activity due to improved membrane penetration. Validate via in vitro assays (e.g., parasite motility inhibition) .

Advanced: How to design in vitro assays for assessing anthelmintic activity?

Methodological Answer:

- Parasite Culturing: Maintain Enterobius vermicularis in RPMI-1640 medium at 37°C, 5% CO₂.

- Dose-Response Testing: Prepare compound dilutions (1–100 µM) and incubate with parasites for 24–72 hours.

- Endpoint Analysis: Measure motility inhibition (video tracking) or metabolic activity (MTT assay). Piperazine hydrate (10 mM) serves as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.